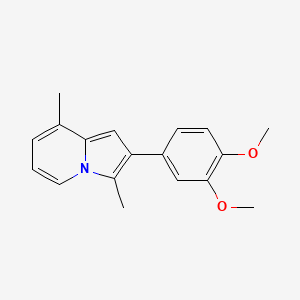
2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-3,8-dimethylindolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of methoxy groups on the phenyl ring and methyl groups on the indolizine core enhances the compound’s chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with a suitable indolizine precursor in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recycling and purification steps are also integrated to ensure the purity of the final product.
化学反应分析
Types of Reactions: 2-(3,4-Dimethoxyphenyl)-3,8-dimethylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indolizine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced indolizine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different core structure.
3,4-Dimethoxyphenylacetonitrile: A precursor in the synthesis of various indolizine derivatives.
3,4-Dimethoxyphenylacetyl chloride: Used in the synthesis of other aromatic compounds.
Uniqueness: 2-(3,4-Dimethoxyphenyl)-3,8-dimethylindolizine is unique due to its indolizine core, which imparts distinct chemical and biological properties compared to its analogues. The presence of both methoxy and methyl groups enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-6-5-9-19-13(2)15(11-16(12)19)14-7-8-17(20-3)18(10-14)21-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIIGZZLBSSETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CC(=C2C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
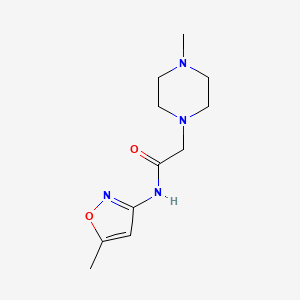
![(3aR*,6aR*)-2-allyl-5-(4-methoxy-2-methylbenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5631567.png)
![2-[4-[4-Ethyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyrazine](/img/structure/B5631570.png)
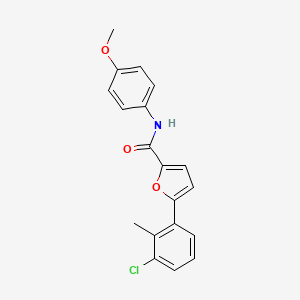

![N-[(3-ethyl-5-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)-N-methylpropanamide](/img/structure/B5631584.png)
![5-acetyl-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide](/img/structure/B5631589.png)
![4-(methyl{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B5631590.png)
![N-ethyl-5-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5631599.png)
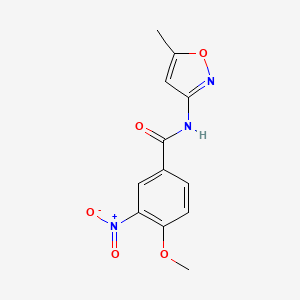
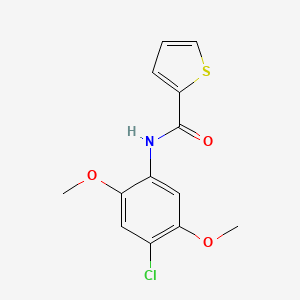
![3-{3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropyl}-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5631651.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5631655.png)
![3-(3-methyl-2-buten-1-yl)-1-[(3-methyl-5-isoxazolyl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5631656.png)
